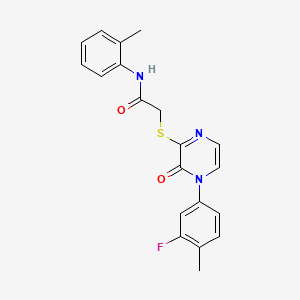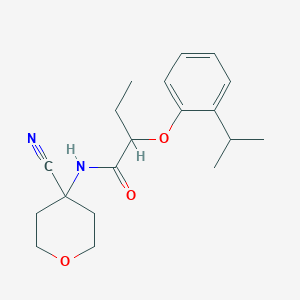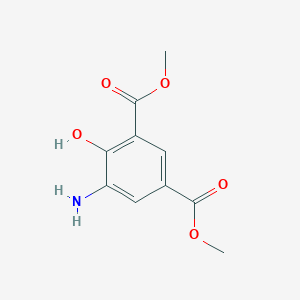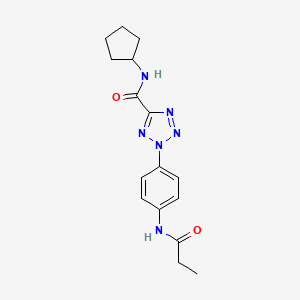
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as MPP, is a chemical compound that has been extensively researched due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of piperazine derivatives, which are widely used in the development of various drugs.
Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics
Research on compounds with a pyrazolo[1,5-a]pyridine substructure, closely related in structural complexity to "4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one", demonstrated their potential as high-affinity dopamine receptor partial agonists. This study highlighted the feasibility of designing G protein-biased partial agonists for therapeutic purposes, showcasing a method to increase binding affinity and fine-tune functional properties by connecting a lipophilic moiety to the arylpiperazine core through an appropriate linker (Möller et al., 2017).
Antimicrobial and Anticancer Activities
Enaminones, as building blocks for the synthesis of substituted pyrazoles, have shown significant antimicrobial and anticancer activities. This indicates the potential utility of structurally complex piperazine derivatives in developing treatments for infections and cancer (Riyadh, 2011).
Antipsychotic Activity
Compounds featuring piperazinyl substituents, akin to the structural motif in "4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one", have been investigated for their potential antipsychotic activity. These studies have revealed significant activity in blocking apomorphine stereotypy and apomorphine-induced climbing, indicating their potential use in antipsychotic treatments (New et al., 1989).
N-Acetyltransferase-Mediated Metabolism Prevention
Efforts to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing compounds have been undertaken to improve the pharmacokinetic profiles of potential therapeutics. This research demonstrates strategies for modifying structural elements to retain pharmacological potency while avoiding rapid clearance, relevant for designing compounds with improved bioavailability and efficacy (Rawal et al., 2008).
Eigenschaften
IUPAC Name |
4-(5-methylpyrazine-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-11-7-18-13(9-17-11)15(22)19-5-6-20(14(21)10-19)12-3-2-4-16-8-12/h2-4,7-9H,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCPZOMGRGTGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2392982.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)
![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2392997.png)
![2-[(2,4-dimethylphenyl)amino]-N-(2-ethoxybenzyl)-1,3-thiazole-4-carboxamide](/img/structure/B2392998.png)


